molecular formula C28H28O4Ti B15176906 Titanium tetrakis(benzyl alcoholate) CAS No. 19803-37-3

Titanium tetrakis(benzyl alcoholate)

Cat. No.: B15176906
CAS No.: 19803-37-3
M. Wt: 476.4 g/mol
InChI Key: BISYTOKEOQJFRK-UHFFFAOYSA-N
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Description

Titanium tetrakis(benzyl alcoholate) is a coordination compound of titanium with four benzyl alcoholate ligands

Synthetic Routes and Reaction Conditions:

  • Direct Reaction: Titanium tetrakis(benzyl alcoholate) can be synthesized by reacting titanium tetrachloride (TiCl₄) with benzyl alcohol (C₆H₅CH₂OH) in the presence of a suitable base, such as triethylamine (Et₃N).

  • Solvent-Assisted Synthesis: The reaction can also be carried out in a solvent like dichloromethane (CH₂Cl₂) to improve the solubility of the reactants and the yield of the product.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in a batch process where titanium tetrachloride and benzyl alcohol are mixed in a controlled environment to ensure the formation of the desired product.

  • Continuous Flow Process: Some industrial processes may use a continuous flow system to enhance production efficiency and consistency.

Types of Reactions:

  • Oxidation: Titanium tetrakis(benzyl alcoholate) can undergo oxidation reactions to form titanium dioxide (TiO₂) and benzyl aldehyde.

  • Reduction: Reduction reactions can lead to the formation of titanium metal and benzyl alcohol.

  • Substitution: The compound can participate in substitution reactions where one or more benzyl alcoholate ligands are replaced by other ligands.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂) under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used to replace the benzyl alcoholate ligands.

Major Products Formed:

  • Oxidation: Titanium dioxide (TiO₂) and benzyl aldehyde (C₆H₅CH₂CHO)

  • Reduction: Titanium metal (Ti) and benzyl alcohol (C₆H₅CH₂OH)

  • Substitution: Various titanium complexes with different ligands

Scientific Research Applications

Titanium tetrakis(benzyl alcoholate) has several scientific research applications:

  • Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.

  • Material Science: The compound is used in the development of advanced materials, such as coatings and thin films.

  • Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and medical imaging.

  • Environmental Science: It is being studied for its ability to remove pollutants from water and air.

Mechanism of Action

The mechanism by which titanium tetrakis(benzyl alcoholate) exerts its effects depends on the specific application. For example, in catalysis, it may act as a Lewis acid, facilitating the formation of intermediates. The molecular targets and pathways involved can vary widely based on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

  • Titanium Tetrakis(trimethylsilanolate)

  • Titanium Tetrakis(ethoxide)

  • Titanium Tetrakis(isopropoxide)

Uniqueness: Titanium tetrakis(benzyl alcoholate) is unique due to its benzyl alcoholate ligands, which provide different reactivity and stability compared to other titanium alkoxides. Its applications in catalysis and material science are particularly notable.

Properties

CAS No.

19803-37-3

Molecular Formula

C28H28O4Ti

Molecular Weight

476.4 g/mol

IUPAC Name

phenylmethanolate;titanium(4+)

InChI

InChI=1S/4C7H7O.Ti/c4*8-6-7-4-2-1-3-5-7;/h4*1-5H,6H2;/q4*-1;+4

InChI Key

BISYTOKEOQJFRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[O-].C1=CC=C(C=C1)C[O-].C1=CC=C(C=C1)C[O-].C1=CC=C(C=C1)C[O-].[Ti+4]

Origin of Product

United States

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